The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].
The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.
The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.
(S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].
The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].
The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl protective group on the amino function and a nitrophenyl substituent on the propanoic acid side chain. The compound's structure can be represented as follows:
This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in the synthesis of biologically active molecules.
These reactions are critical for synthesizing more complex molecules and exploring the compound's biological properties.
Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid exhibit various biological activities, including:
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves several steps:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the chiral center.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has several applications:
Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid often focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions. Results indicate that modifications on the nitro group can significantly alter binding properties, affecting biological activity .
Several compounds share structural features with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid. Here are a few examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-3-(4-Nitrophenyl)alanine | Similar chiral center and aromatic substitution | Exhibits strong antibacterial activity |
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid | Contains a chlorophenyl group instead of nitrophenyl | Shows distinct neuroprotective effects |
(S)-2-Amino-3-(phenyl)propanoic acid | Lacks nitro substitution but retains basic structure | Known for its role in protein synthesis |
The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid lies in its specific combination of functional groups, which enhances its potential biological activity compared to similar compounds.
The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid emerged as a critical tool in peptide chemistry and genetic code expansion. Its development is rooted in the broader exploration of unnatural amino acids (UAAs) for modulating protein function. Early work on tert-butoxycarbonyl (Boc) protecting groups, pioneered in the 1960s, laid the foundation for its synthesis. The Boc group’s acid-labile properties enabled selective protection of amino groups during solid-phase peptide synthesis (SPPS), a breakthrough documented in foundational studies.
The integration of nitroaromatic functionalities into amino acids gained traction in the 2000s, driven by demands for photocleavable biomolecules. Researchers such as Peters et al. demonstrated that 2-nitrophenylalanine derivatives could undergo site-specific backbone cleavage upon UV irradiation, enabling precise control over protein activity. This compound’s synthesis was further optimized through methods like continuous-flow nitration, as described in patent CN101417959A, which enhanced safety and scalability compared to batch reactions. Its role in genetic code expansion—enabled by engineered aminoacyl-tRNA synthetases—marked a milestone in site-specific UAA incorporation.
The systematic IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid, which delineates:
Common designations include:
This compound bridges organic chemistry and biotechnology:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₆ | |
Molecular Weight | 310.30 g/mol | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 488.0 ± 40.0 °C | |
Solubility | Soluble in DMF, DCM, methanol |